3-(3-Methyl-4-nitrophenoxy)propan-1-amine

Beschreibung

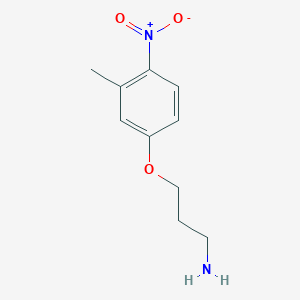

3-(3-Methyl-4-nitrophenoxy)propan-1-amine is a primary amine featuring a propan-1-amine backbone substituted at the third carbon with a phenoxy group. The phenoxy ring is further modified with a methyl group at the meta position (C3) and a nitro group at the para position (C4).

Eigenschaften

IUPAC Name |

3-(3-methyl-4-nitrophenoxy)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-8-7-9(15-6-2-5-11)3-4-10(8)12(13)14/h3-4,7H,2,5-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJWLTWHOFIAOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCCN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468413 | |

| Record name | 3-(3-METHYL-4-NITRO-PHENOXY)-PROPYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874889-39-1 | |

| Record name | 3-(3-METHYL-4-NITRO-PHENOXY)-PROPYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-4-nitrophenoxy)propan-1-amine typically involves the following steps:

Nitration: The starting material, 3-methylphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 3-methyl-4-nitrophenol.

Etherification: The 3-methyl-4-nitrophenol is then reacted with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Methyl-4-nitrophenoxy)propan-1-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The primary amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Alkyl halides, bases like sodium hydroxide.

Major Products Formed

Reduction: 3-(3-Methyl-4-aminophenoxy)propan-1-amine.

Substitution: Various substituted amines depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

3-(3-Methyl-4-nitrophenoxy)propan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(3-Methyl-4-nitrophenoxy)propan-1-amine involves its interaction with specific molecular targets. The primary amine group can form hydrogen bonds with various biomolecules, potentially affecting their function. The nitro group may also participate in redox reactions, influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(3-Methyl-4-nitrophenoxy)propan-1-amine and related compounds:

Key Observations:

Structural Variations: Phenoxy Substituents: The target compound’s 3-methyl-4-nitro substituents contrast with styryl (OX03771), trifluoromethyl (Fluoxetine), and heterocyclic (OCM-31) groups. Amine Modifications: Primary amines (target compound) vs. dimethylated (OX03771) or secondary amides (OCM-31) affect solubility and bioavailability. Dimethylation in OX03771 improves lipophilicity, critical for membrane penetration .

Biological Activity :

- Enzyme Inhibition : OX03771 and OX03050 inhibit squalene synthase, a key enzyme in cholesterol biosynthesis. The styryl group in OX03771 enhances potency, while replacing dimethylamine with hydroxyl (OX03050) improves pharmacokinetics .

- GSK-3β Inhibition : OCM-31’s pyrazine and fluorophenyl groups contribute to selective kinase inhibition, highlighting the importance of aromatic heterocycles in target binding .

Stereochemical Effects :

- Fluoxetine’s chiral center (S-configuration) is critical for its SSRI activity, underscoring the role of stereochemistry in drug efficacy. The target compound lacks chirality, which may simplify synthesis but limit selectivity .

Synthetic Yields and Purity :

- Analogs like OCM-31 and OX03771 are synthesized via condensation reactions with yields ranging from 20% to 91%, depending on substituents. High HPLC purity (>95%) is achievable, as seen in OCM-31 .

Research Implications and Gaps

- SAR Insights: The nitro group in this compound may confer unique reactivity compared to electron-rich analogs.

- Pharmacokinetic Data: No evidence exists for this compound’s absorption, metabolism, or toxicity. Comparative studies with OX03050/Fluoxetine are needed.

- Synthetic Optimization : Lessons from high-yield syntheses (e.g., 91% yield for 3-(triethoxysilyl)propan-1-amine derivatives ) could guide scalable production.

Biologische Aktivität

3-(3-Methyl-4-nitrophenoxy)propan-1-amine, also known as a nitrophenyl derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C11H15N2O3. Its structure includes a propanamine backbone substituted with a 3-methyl-4-nitrophenoxy group, which is essential for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves:

- Starting Materials : The reaction begins with 3-methyl-4-nitrophenol and propan-1-amine.

- Reagents and Conditions : Common reagents include coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under basic conditions to facilitate the formation of the amine bond.

- Purification : The final product is purified using recrystallization or chromatography techniques.

Antimicrobial Properties

Numerous studies have indicated that derivatives of nitrophenol exhibit antimicrobial activity. Specifically, this compound has shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest a promising potential for this compound in developing new antimicrobial agents.

The proposed mechanism for the antimicrobial activity involves:

- Inhibition of Cell Wall Synthesis : The nitro group may interfere with the synthesis of peptidoglycan, a critical component of bacterial cell walls.

- Disruption of Membrane Integrity : The hydrophobic nature of the aromatic ring may disrupt bacterial membrane integrity, leading to cell lysis.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various nitrophenol derivatives, including this compound, revealing significant activity against Gram-positive bacteria while showing lower efficacy against Gram-negative strains due to their protective outer membranes.

- Cytotoxicity Assessment : In vitro cytotoxicity assays demonstrated that while the compound exhibits antimicrobial properties, it also affects mammalian cell lines at higher concentrations. This duality emphasizes the need for careful dosage regulation in therapeutic applications .

- Pharmacokinetic Studies : Research highlighted the compound's bioavailability and metabolism, indicating that modifications to its structure could enhance its pharmacokinetic profile, making it more suitable as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.